Adipic Acid-13C6: A Comprehensive Technical Guide to Chemical Properties and Stability
Adipic Acid-13C6: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties and stability of Adipic acid-13C6. This isotopically labeled compound is a crucial tool in a variety of research and development applications, including metabolic studies, as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Understanding its fundamental characteristics is paramount for its effective and accurate use.
Core Chemical and Physical Properties
Adipic acid-13C6, also known as hexanedioic acid-13C6, is a stable, isotopically labeled form of adipic acid where all six carbon atoms are the 13C isotope.[2][3] This labeling results in a mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]
The key chemical and physical properties of Adipic acid-13C6 are summarized in the table below. It is important to note that while some data is specific to the labeled compound, other values are derived from data for unlabeled adipic acid due to the negligible impact of isotopic labeling on most physical properties.
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₁₀O₄ | [3] |
| Molecular Weight | 152.10 g/mol | [3] |
| CAS Number | 942037-55-0 | [2][3] |
| Appearance | White crystalline solid/powder | |
| Melting Point | 151-154 °C | |
| Boiling Point | 265 °C at 100 mmHg | |
| Flash Point | 196 °C (closed cup) | |
| Purity | ≥98% | [3] |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Solubility | ||
| Slightly soluble in water | ||
| Soluble in methanol, ethanol, acetone, and ether |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of Adipic acid-13C6.
Chemical Stability: Adipic acid-13C6 is a stable compound under recommended storage conditions. It is relatively stable but can decompose at temperatures above its boiling point.
Storage Recommendations: Store in a tightly closed container in a cool, dry place. Protect from moisture.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide and carbon dioxide.
Degradation Pathways
The primary degradation pathway for adipic acid at elevated temperatures is thermal decomposition. Studies on unlabeled adipic acid have shown that upon heating, it can undergo ketonization to form cyclopentanone. This process involves decarboxylation and the formation of a cyclic ketone.
While hydrolytic degradation is not expected to be a significant pathway due to the stability of the carboxylic acid functional groups under normal environmental conditions, oxidative degradation can occur in the presence of strong oxidizing agents.
Caption: Thermal degradation of adipic acid to cyclopentanone.
Experimental Protocols
The following sections provide detailed methodologies for the analysis of Adipic acid-13C6.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR is a powerful technique for determining the concentration of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known concentration.
Sample Preparation:
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Accurately weigh a specific amount of Adipic acid-13C6 and a suitable internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing.
NMR Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Receiver Gain: Set to an optimal level to avoid signal clipping.
Data Processing and Quantification:
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Apply a Fourier transform to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate the well-resolved signals of both Adipic acid-13C6 and the internal standard.
-
Calculate the concentration of Adipic acid-13C6 using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of Adipic acid-13C6
-
Iₓ = Integral of the Adipic acid-13C6 signal
-
Nₓ = Number of protons giving rise to the Adipic acid-13C6 signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons giving rise to the internal standard signal
-
Mₓ = Molecular weight of Adipic acid-13C6
-
Mₛ = Molecular weight of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solvent
-
Caption: Workflow for quantitative NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like adipic acid, derivatization is required to increase volatility.
Sample Preparation and Derivatization (Silylation):
-
Accurately measure a known amount of the sample containing Adipic acid-13C6.
-
If in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the acidic components.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.
-
Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Parameters (Illustrative):
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the derivatized Adipic acid-13C6.
Caption: Workflow for GC-MS analysis of adipic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like adipic acid, without the need for derivatization. Adipic acid-13C6 is an excellent internal standard for LC-MS based quantification.[1]
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing Adipic acid-13C6 as the internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis. Dilution may be necessary depending on the expected analyte concentration.
LC-MS/MS Parameters (Illustrative):
-
LC Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.
-
Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.
-
MS Ion Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.
-
MS Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Adipic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
Adipic acid-13C6: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)
-
Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled adipic acid to the peak area of Adipic acid-13C6 against the concentration of the unlabeled adipic acid standards.
-
The concentration of adipic acid in the unknown samples is then determined from this calibration curve.
Caption: Workflow for LC-MS analysis using an internal standard.
This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for Adipic acid-13C6. By understanding and applying this information, researchers, scientists, and drug development professionals can effectively utilize this valuable isotopic standard in their studies.
